2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methyl-1H-pyrazole, which is achieved by reacting 4-chloro-3-methylpyrazole with appropriate reagents.
Formation of the Propanamide Moiety:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide include:
4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide: A structurally similar compound with a different substitution pattern on the pyrazole ring.
3-Methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H11ClN4O |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-4-5(8)2-12(11-4)3-6(9)7(10)13/h2,6H,3,9H2,1H3,(H2,10,13) |
InChI Key |
YVKCVEOJZOERGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.